molecular formula C16H18ClN5O B2834872 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine CAS No. 203436-13-9

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine

Cat. No.: B2834872
CAS No.: 203436-13-9
M. Wt: 331.8
InChI Key: PDMSQJKBAMAEQE-UHFFFAOYSA-N
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Description

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: Introduction of the chlorine atom at the 2-position of the purine ring.

    Alkylation: The isopropyl group is introduced at the 9-position through an alkylation reaction.

    Benzylation: The 4-methoxybenzyl group is attached to the nitrogen atom at the 6-position using a benzylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom might yield various purine derivatives with different functional groups.

Scientific Research Applications

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine may have several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. The compound might inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specific research or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSQJKBAMAEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6-[(4-methoxybenzyl)amino]-9-(2-propyl)purine is prepared from 2,6-dichloro-9-(2-propyl)purine (see Example 19 for preparation), 4-methoxybenzylamine, and triethylamine essentially as described above in Example 1, Scheme A, step b.
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